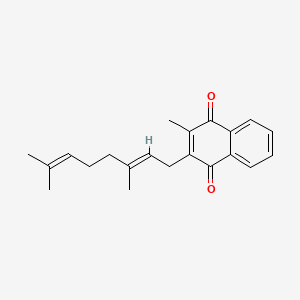

2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone

Description

Properties

CAS No. |

1163-13-9 |

|---|---|

Molecular Formula |

C21H24O2 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C21H24O2/c1-14(2)8-7-9-15(3)12-13-17-16(4)20(22)18-10-5-6-11-19(18)21(17)23/h5-6,8,10-12H,7,9,13H2,1-4H3/b15-12+ |

InChI Key |

PTWSIIUEOFZCHW-NTCAYCPXSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The process involves sulfonation of 2-methyl-1-naphthol with sulfuric acid, forming 3-methyl-4-hydroxynaphthalene sulfonic acid. Subsequent oxidation by hydrogen peroxide generates the quinone while regenerating sulfuric acid, enabling a catalytic cycle.

Key Reaction Conditions

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |

|---|---|---|---|---|

| Solvent | Cyclohexane | Chlorobenzene | Dichloromethane | 1,2-Dichloroethane |

| H₂O₂ Concentration (%) | 30 | 30 | 70 | 70 |

| Temperature (°C) | 70 | 100 | 40 | 72 |

| Time (hours) | 3 | 2 | 6 | 6 |

| Yield (%) | 84.3 | 89.0 | 94.7 | 90.5 |

| Purity (GC, %) | 99.2 | 99.5 | 99.3 | 99.1 |

This method achieves yields up to 94.7% with >99% selectivity, avoiding heavy metal waste. The use of azeotropic dehydration ensures efficient water removal, critical for maintaining reaction kinetics.

Diels-Alder and Allylation Approach

The EP0613877A1 patent outlines a pathway applicable to geranylated naphthoquinones.

Step 1: Diels-Alder Reaction

2-Methyl-1,4-naphthoquinone reacts with cyclopentadiene in toluene at room temperature, forming 1,4,4a,8a-tetrahydro-1a,4a-methanonaphthalene-5,8-dione. This step proceeds with >90% conversion without geometric isomers due to the rigid bicyclic structure.

Step 2: Allylation

The intermediate is treated with geranyl bromide (3,7-dimethyl-2,6-octadienyl bromide) in the presence of a base like potassium carbonate. The reaction selectively alkylates the enolate at the 2-position, yielding 1,4,4a,8a-tetrahydro-4aa-geranyl-8aa-methyl-1a,4a-methanonaphthalene-5,8-dione.

Step 3: Retro Diels-Alder Reaction

Heating the alkylated derivative to 150–200°C in xylene initiates a Retro Diels-Alder reaction, eliminating cyclopentadiene and forming 2-(3,7-dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone. This step achieves >85% yield with no detectable isomerization.

Industrial Scalability and Green Chemistry

The CN109384660B method’s use of recyclable solvents (e.g., cyclohexane) and catalytic sulfuric acid aligns with green chemistry principles. Similarly, the EP0613877A1 process avoids stoichiometric bases, reducing corrosiveness and waste.

Chemical Reactions Analysis

Types of Reactions

2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the naphthoquinone core or the side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different functional groups attached to the naphthoquinone core or the side chain.

Scientific Research Applications

2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases where quinone derivatives are effective.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone involves its interaction with various molecular targets and pathways. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer activity, where the compound can selectively induce apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Derivatives with long alkyl chains (e.g., 3-phytyl in ) show increased molecular weight and steric bulk, which may reduce solubility but enhance binding to hydrophobic enzyme pockets .

Functional Group Effects: Hydroxy groups (e.g., lapachol, 4a) improve redox activity but may increase cytotoxicity and hemolysis, as seen in 4a derivatives .

Anticancer Activity:

- MK-2 demonstrated significant activity against Walker 256 carcinosarcoma in rats, with analogs showing extended efficacy in mouse lymphocytic leukemia models when modified (e.g., acetylglucosylation) .

Antimicrobial Activity:

- Compound 5a (MIC: 1.22 µg/mL against S. aureus) outperforms MK-2 in antimicrobial assays, likely due to its 3-propylthio and 4-CF₃-phenylamino groups, which enhance membrane disruption .

- MK-2’s role in bacterial respiration (e.g., as a substrate for P.

Cytotoxicity and Solubility:

- Derivatives like 4b (2-hydroxy-3-(2-chloro-aniline)-1,4-naphthoquinone) face solubility challenges, limiting their therapeutic utility .

- MK-2’s geranyl chain balances lipophilicity and solubility, making it more viable for in vivo applications compared to highly polar or bulky analogs .

Biological Activity

2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone (also known as DMNQ) is a derivative of naphthoquinone that has garnered attention due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications, particularly in oncology and antioxidant therapies.

- Formula: C21H24O2

- Molecular Weight: 312.42 g/mol

- CAS Number: 5280374

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of DMNQ on various cancer cell lines. For instance, research conducted on HeLa (cervical carcinoma) and IGROV-1 (ovarian carcinoma) cells demonstrated that DMNQ induces apoptosis in these cells. The compound was found to significantly increase the number of apoptotic cells compared to untreated controls, showcasing its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Viable Cells (%) | Apoptotic Cells (%) |

|---|---|---|---|

| HeLa | 7.54 | 16.8 | 66.4 |

| IGROV-1 | 5.00 | 18.4 | 79.0 |

| SK-MEL-28 (melanoma) | 1.39 | 1.5 | 95.2 |

The results indicate that DMNQ exhibits a strong cytotoxic effect, particularly against melanoma cells, where it outperformed standard chemotherapeutics like etoposide .

The mechanism by which DMNQ exerts its cytotoxic effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. Studies suggest that the structural features of DMNQ facilitate redox cycling, enhancing its pro-oxidant activity .

Antioxidant Activity

In addition to its anticancer properties, DMNQ has been evaluated for its antioxidant capabilities. It has shown significant free radical scavenging activity in various assays:

- DPPH Radical Scavenging : Exhibited an IC50 value comparable to catechin.

- FRAP Assay : Moderate antioxidant activity was observed.

These findings suggest that DMNQ not only has potential as an anticancer agent but may also provide protective effects against oxidative stress-related diseases .

Case Studies

A notable case study involved the evaluation of DMNQ's effects on human melanoma SK-MEL-28 cells. The study reported that treatment with DMNQ resulted in a dramatic increase in apoptotic cell populations, indicating its effectiveness in targeting malignant cells while sparing non-tumoral cells like HEK-293 .

Q & A

Q. What are the standard synthetic routes for 2-(3,7-dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone, and how is structural confirmation achieved?

The compound is synthesized via alkylation or acylation reactions. For example, 2-bromo-1,4-naphthoquinone can react with prenyl or geranyl derivatives under sodium hydride (NaH) catalysis to introduce the 3,7-dimethyl-2,6-octadienyl side chain . Structural confirmation employs spectroscopic techniques:

- UV/Vis : Characteristic absorption peaks for quinones (e.g., ~245 nm and ~330 nm).

- NMR : Distinct signals for the naphthoquinone core (e.g., aromatic protons at δ 6.8–8.2 ppm) and isoprenoid side chain (e.g., olefinic protons at δ 5.0–5.5 ppm) .

- MS : Molecular ion peaks matching the molecular formula (C₂₀H₂₂O₂) .

Q. How is the in vitro anticancer activity of this compound evaluated, and what cell lines are typically used?

Anticancer activity is assessed via cytotoxicity assays (e.g., MTT or SRB) against human cancer cell lines such as:

- HepG2 (hepatocellular carcinoma)

- MCF-7 (breast adenocarcinoma)

- A549 (lung carcinoma)

Dose-response curves (IC₅₀ values) are generated, with positive controls like doxorubicin. The compound’s activity against Walker 256 carcinosarcoma in rats and P-388 leukemia in mice has been documented, showing an 80% increase in lifespan at optimized doses .

Q. What analytical techniques ensure purity and stability of the compound during storage?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>95%).

- TLC : Silica gel plates with ethyl acetate/hexane (1:3) as mobile phase.

- Stability : Storage in amber vials at −20°C under inert gas (N₂/Ar) prevents oxidation of the quinone moiety .

Advanced Research Questions

Q. What molecular mechanisms underlie its anticancer activity, and how are they validated experimentally?

Mechanistic studies focus on:

- ROS Generation : Flow cytometry with DCFH-DA probe to detect intracellular reactive oxygen species (ROS) .

- Mitochondrial Dysfunction : JC-1 staining for membrane potential collapse and ATP depletion assays.

- Enzyme Inhibition : Inhibition of respiratory chain complexes (e.g., NADH oxidase in P. aeruginosa at IC₅₀ = 50 μM) via oxygen electrode assays .

- Apoptosis Markers : Western blotting for caspase-3/9 activation and PARP cleavage .

Q. How do structural modifications (e.g., side-chain length or substituents) impact bioactivity?

- Hydrophobicity : Alkyl chain elongation (e.g., geranyl vs. farnesyl) enhances membrane permeability but may reduce solubility. Derivatives with 3,7-dimethyl-2,6-octadienyl groups show optimal balance .

- Electron-Withdrawing Groups : Bromine or methoxy substituents at C3 increase electrophilicity, enhancing quinone redox cycling and ROS production .

- Glycosylation : Acetylglucosylation improves bioavailability and extends in vivo efficacy (e.g., P-388 leukemia model) .

Q. How do redox states (quinone vs. hydroquinone) influence its biological activity?

Q. What strategies address discrepancies in cytotoxicity data across studies?

Contradictions may arise from:

- Cell Line Variability : Sensitivity differences due to antioxidant enzyme expression (e.g., SOD, catalase).

- Experimental Conditions : Oxygen tension affecting redox cycling (hypoxia vs. normoxia).

Standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and orthogonal assays (e.g., clonogenic survival) improve reproducibility .

Q. How is computational modeling used to predict binding interactions with biological targets?

Q. What in vivo models validate pharmacokinetics and toxicity profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.